molecular formula C2H4FeO6 B1584876 Ferrous oxalate dihydrate CAS No. 6047-25-2

Ferrous oxalate dihydrate

Cat. No.: B1584876
CAS No.: 6047-25-2
M. Wt: 179.89 g/mol
InChI Key: NPLZZSLZTJVZSX-UHFFFAOYSA-L
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Description

Ferrous oxalate dihydrate, also known as iron(II) oxalate dihydrate, is an inorganic compound with the chemical formula FeC₂O₄·2H₂O. It is a yellow powder that is poorly soluble in water. This compound is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers, each capped by water molecules . It is known for its thermal instability and is used as a precursor for various iron oxides .

Mechanism of Action

Target of Action

Ferrous oxalate dihydrate primarily targets the photocatalytic degradation of organic pollutants and the Fenton oxidation process . It is an efficient photocatalyst and has gained much attention in recent years .

Mode of Action

This compound interacts with its targets through a unique two-pathway photocatalytic mechanism. This mechanism combines traditional photocatalytic and photo-initiated Fenton oxidations . The compound exhibits significant Fenton oxidation activity in degrading organic compounds in the presence of hydrogen peroxide .

Biochemical Pathways

The biochemical pathways affected by this compound involve the photoreduction of chromium (VI) into chromium (III) under visible light irradiation . This process reveals the superior photocatalytic activity of this compound .

Pharmacokinetics

It’s known that when heated to 120 °c, the dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190 °c . This could potentially impact the bioavailability of the compound.

Result of Action

The result of this compound’s action is the degradation of organic pollutants. It has been demonstrated that 50 mL of 100 mg·L −1 chromium (VI) was reduced within 6 minutes under visible light irradiation . Moreover, this compound exhibited significant Fenton oxidation activity in degrading organic compounds in the presence of hydrogen peroxide .

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature. For instance, the photoreduction of chromium (VI) into chromium (III) occurs under visible light irradiation . Additionally, the compound dehydrates when heated to 120 °C .

Biochemical Analysis

Biochemical Properties

Ferrous oxalate dihydrate plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes and proteins, including those involved in the Fenton reaction, where it acts as a catalyst to generate hydroxyl radicals from hydrogen peroxide. These radicals are highly reactive and can oxidize a wide range of organic and inorganic substances . The compound’s interaction with biomolecules such as enzymes and proteins is primarily through coordination bonds, where the iron(II) center binds to the active sites of these biomolecules, facilitating electron transfer reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The hydroxyl radicals generated through the Fenton reaction can cause oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK and NF-κB pathways . This oxidative stress can also result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, the compound can affect cellular metabolism by altering the redox state of the cell, impacting processes such as glycolysis and the citric acid cycle.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the generation of reactive oxygen species (ROS) via the Fenton reaction. The iron(II) center in the compound interacts with hydrogen peroxide to produce hydroxyl radicals, which can then react with various biomolecules, including lipids, proteins, and nucleic acids . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the oxidation of lipids can result in the formation of lipid peroxides, which can further propagate oxidative damage within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to decompose upon heating, which can affect its catalytic activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress, resulting in chronic cellular damage and altered cellular functions. The stability of the compound in various experimental conditions is crucial for its consistent performance in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst for oxidative reactions without causing significant toxicity . At high doses, the generation of excessive ROS can lead to toxic effects, including tissue damage and inflammation. Threshold effects have been observed, where a certain concentration of the compound is required to initiate its catalytic activity, while higher concentrations result in adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and redox homeostasis. It interacts with enzymes such as catalase and superoxide dismutase, which are involved in the detoxification of ROS . The compound can also affect metabolic flux by altering the balance between oxidized and reduced forms of biomolecules, impacting pathways such as glycolysis and the pentose phosphate pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to iron transport proteins such as transferrin, facilitating its uptake and distribution within the body . Its localization and accumulation can be influenced by factors such as pH and the presence of other metal ions, which can affect its solubility and reactivity.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as the generation of ROS in specific compartments can have different effects on cellular processes . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its catalytic activity.

Chemical Reactions Analysis

Types of Reactions

Ferrous oxalate dihydrate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxalic Acid: Used in the synthesis of this compound.

    Hydrogen Peroxide: Used in photo-Fenton reactions involving this compound.

    Subcritical Water Systems: Used in industrial synthesis.

Major Products Formed

    Iron Oxides: Formed during the thermal decomposition of this compound.

    Reactive Oxygen Species: Generated during photo-Fenton reactions.

Comparison with Similar Compounds

Similar Compounds

    Iron(III) Oxalate: Unlike ferrous oxalate dihydrate, iron(III) oxalate contains ferric ions and is used in different applications, such as in the preparation of potassium ferrioxalate.

    Potassium Ferrioxalate: A complex compound used in photochemistry and as a standard for actinometry.

    Sodium Ferrioxalate: Similar to potassium ferrioxalate, used in photochemical reactions.

Uniqueness of this compound

This compound is unique due to its coordination polymer structure, which consists of chains of oxalate-bridged ferrous centers capped by water molecules . This structure imparts high thermal instability and makes it an excellent precursor for various iron oxides. Its ability to generate reactive oxygen species and its applications in catalysis and battery technology further distinguish it from similar compounds .

Properties

CAS No.

6047-25-2

Molecular Formula

C2H4FeO6

Molecular Weight

179.89 g/mol

IUPAC Name

iron(2+);oxalate;dihydrate

InChI

InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2

InChI Key

NPLZZSLZTJVZSX-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2]

6047-25-2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Ferrous oxalate dihydrate
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Ferrous oxalate dihydrate
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Q & A

Q1: What is the molecular formula and weight of Ferrous oxalate dihydrate?

A1: The molecular formula for this compound is FeC2O4·2H2O. Its molecular weight is 179.91 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques for characterization include: * Infrared (IR) spectroscopy: Identifies functional groups, especially oxalate vibrations.* X-ray diffraction (XRD): Determines crystal structure and phase identification of different polymorphs like α-FeC2O4·2H2O and β-FeC2O4·2H2O. []* Mössbauer spectroscopy: Provides information on the oxidation state of iron (Fe(II) or Fe(III)) and the magnetic properties of the material. [, , , ]

Q3: Is this compound stable in air? What happens upon heating?

A3: this compound dehydrates upon heating in air, ultimately forming iron oxides. The specific oxide formed (Fe2O3 or Fe3O4) depends on the decomposition atmosphere (air or argon). [, ]

Q4: How does the presence of water molecules affect the electrochemical properties of this compound?

A4: The presence of structural water influences the Li intercalation process and overall electrochemical stability. Fully dehydrated ferrous oxalate exhibits higher theoretical Li storage capacity and lower voltage compared to its hydrated forms. []

Q5: What catalytic activities have been demonstrated for this compound?

A5: α-Ferrous oxalate dihydrate exhibits photocatalytic activity in the reduction of Cr(VI) to Cr(III) under visible light. [] It also demonstrates significant Fenton activity in degrading organic compounds in the presence of H2O2. []

Q6: What role do alkali metal promoters play in the catalytic performance of iron(II) oxalate-derived catalysts for CO2 hydrogenation?

A6: Alkali metal promoters, added via impregnation of this compound, enhance the activity and selectivity of the resulting catalysts for CO2 hydrogenation to higher hydrocarbons. []

Q7: Have computational methods been employed to study this compound?

A7: Yes, density functional theory (DFT) calculations have been used to investigate the interaction of ethanol with this compound, providing insights into the mechanism of crystal growth control. [] First-principles modeling has also been used to evaluate the electrochemical activity of this compound and its dehydrated form. []

Q8: Are there strategies to improve the stability of this compound?

A8: While specific formulation strategies for this compound aren't detailed in the provided research, controlling factors like humidity and temperature during storage is crucial, given its tendency to dehydrate upon heating. [, , , ]

Q9: What are some techniques used to study the thermal decomposition of this compound?

A9: Several techniques are used, including:* Thermogravimetry (TG): Measures mass changes upon heating, providing information about dehydration and decomposition steps. [, , , , ]* Differential thermal analysis (DTA): Detects endothermic and exothermic processes during heating, aiding in understanding phase transitions and decomposition reactions. [, , ]* Differential scanning calorimetry (DSC): Measures heat flow associated with thermal events, providing quantitative data on enthalpy changes during decomposition. [, ]* In situ X-ray diffraction (XRD): Allows real-time monitoring of structural changes during heating, providing insights into phase transformations. []

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